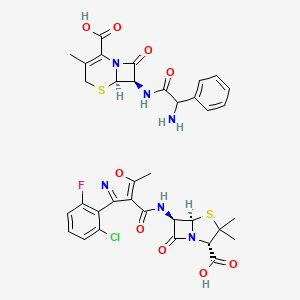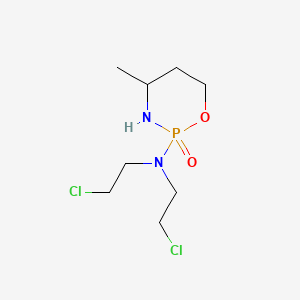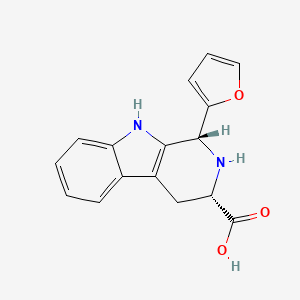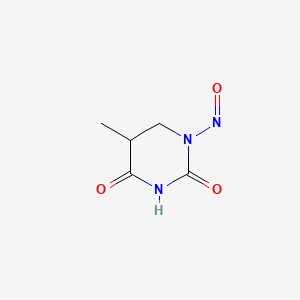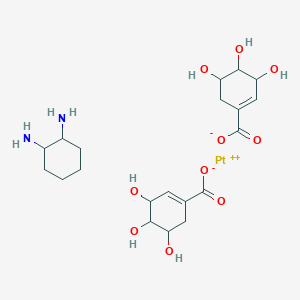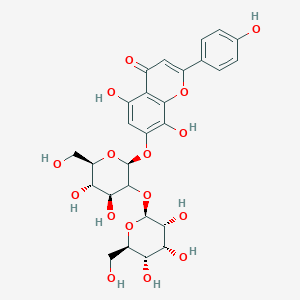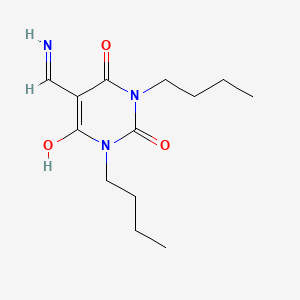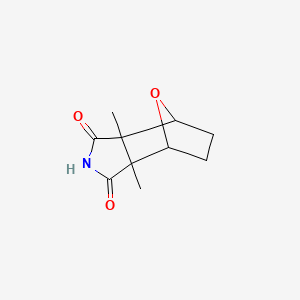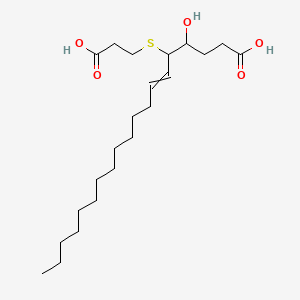
顔料黄181
説明
Pigment Yellow 181 (PY181) is a yellow azo dye used in a variety of applications. It is a common colorant for paints, inks, and plastics, and is also used in the food and pharmaceutical industries. PY181 is an azo dye derived from azo dyes and is a member of the azo dye family. It is a yellow powder with a purity of 98-99%. PY181 is highly soluble in water and has a melting point of around 300°C.
科学的研究の応用
溶媒における色素の挙動
顔料黄181: は、様々な溶媒における色素の挙動について広く研究されています。色素の挙動への溶媒効果は、工業用途において目標とする色を実現するために不可欠です。研究により、異なる溶媒で得られる色相は、赤みがかった黄色から緑がかった黄色まで、大きく変化することが示されています。 これは、色素形成中にthis compoundの結晶化と粒径が大きくなるためであり、これが色度変化の原因となります {svg_1}.
電気泳動ディスプレイの用途
新しいアプローチには、電気泳動ディスプレイ (EPD) に使用するthis compound粒子を改質することが含まれます。EPDは、低消費電力と高コントラストで知られる、電子ペーパーディスプレイ技術の一種です。this compound粒子は、電気泳動特性を向上させるために、ゾルゲル法とグラフト法でイオン液体を使用して改質されています。 この改質により、わずかな色の変化は生じますが、明るさが向上し、電気泳動移動度が向上するため、this compoundはEPD用途に適しています {svg_2}.
溶解度パラメータ研究
ハンセン溶解度パラメータ (HSP) と分子極性指数 (MPI) 法は、this compoundの溶解度挙動を研究するために使用されます。これらの研究は、懸濁挙動が、高品質の顔料を製造するために不可欠な溶解-再沈殿プロセスにどのように影響するかを理解するのに役立ちます。 This compoundとのHSP差が小さい溶媒は、より優れた顔料をもたらす傾向があり、MPI値は、溶解度パラメータが類似している溶媒間の色変化に影響を与えます {svg_3}.
表面改質技術
This compound粒子の表面改質は、もう1つの研究分野です。this compound粒子の表面をSiO2マイクロ球でコーティングすることにより、研究者はこの有機黄色顔料の性能を向上させることができました。 この方法は、イオン液体では直接達成するのが難しい、色素顔料粒子の電気泳動性能を向上させるための実用的なアプローチを提供します {svg_4}.
測色分析
測色は、様々な用途におけるthis compoundの色特性を分析するために使用されます。CIE Lab*色空間モデルはこの目的で特に役立ちます。 測色分析により、特定の色仕様が必要な用途にとって不可欠な、正確な色相と輝度レベルを決定できます {svg_5}.
有機顔料合成
This compoundは、低毒性、明るい色、高い着色力などの特性を持つため、一部の無機顔料に代わる有機顔料として合成されます。 合成プロセスには、水または有機溶媒中での加熱、溶媒粉砕、ボールミルなどの後処理方法が伴うことが多く、これは所望の色特性を実現するために不可欠です {svg_6}.
作用機序
Target of Action
Pigment Yellow 181, also known as C.I. Pigment Yellow 181, is an organic pigment that belongs to the chemical class of Benzimidazolone . It is primarily used in the coloring of various materials, including coatings, printing inks, and plastics . The primary targets of Pigment Yellow 181 are these materials that require coloration.
Mode of Action
The mode of action of Pigment Yellow 181 involves its interaction with the material it is intended to color. The pigment particles are mixed into the material, where they absorb certain wavelengths of light and reflect others. The reflected light is what we perceive as the color of the material. The specific color produced (in this case, a shade of yellow) is determined by the molecular structure of the pigment .
Biochemical Pathways
The pigmentation process in solvents is key to achieving the target colors . The solvent effect on the pigmentation behavior of similar pigments has been studied based on the Hansen solubility parameters (HSPs) and the molecular polarity index (MPI) method .
Pharmacokinetics
For example, it has a specific gravity of 1.35~1.55, a specific surface area of 2040 m²/g, and an average particle size of 300500 nm . These properties can influence how the pigment disperses in a material and its stability over time.
Result of Action
The result of Pigment Yellow 181’s action is the production of a specific color in the material it is added to. The final color is a result of the pigment’s interaction with light and its distribution within the material. The pigment is stable under heat up to 200℃ and has excellent lightfastness, meaning it retains its color well when exposed to light .
Action Environment
The action of Pigment Yellow 181 can be influenced by various environmental factors. For example, the choice of solvent can affect the pigmentation process and the final color produced . Additionally, the pigment demonstrates good resistance to various substances, including ethanol, ethyl acetate, and alkali . This makes it suitable for use in a variety of environments and applications.
生化学分析
Biochemical Properties
Pigment Yellow 181 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The pigment’s benzimidazolone structure allows it to form stable complexes with various biomolecules, influencing their activity and stability . For instance, Pigment Yellow 181 can interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage . Additionally, the pigment’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and protein function .
Cellular Effects
Pigment Yellow 181 has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The pigment can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression, particularly in genes involved in stress responses and metabolic regulation . Furthermore, Pigment Yellow 181 can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, Pigment Yellow 181 exerts its effects through various binding interactions with biomolecules . The pigment can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, Pigment Yellow 181 can inhibit the activity of certain oxidoreductases, reducing the production of reactive oxygen species and protecting cells from oxidative damage . Additionally, the pigment can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pigment Yellow 181 can change over time due to its stability and degradation properties . The pigment is generally stable under various conditions, but prolonged exposure to light and heat can lead to its degradation . This degradation can result in changes in the pigment’s biochemical properties and its effects on cellular function . Long-term studies have shown that Pigment Yellow 181 can have sustained effects on cellular processes, particularly in terms of its protective effects against oxidative stress .
Dosage Effects in Animal Models
The effects of Pigment Yellow 181 can vary with different dosages in animal models . At low doses, the pigment has been shown to have protective effects against oxidative stress and inflammation . At high doses, Pigment Yellow 181 can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
Pigment Yellow 181 is involved in various metabolic pathways, particularly those related to oxidative stress and lipid metabolism . The pigment can interact with enzymes such as oxidoreductases and lipases, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, particularly in pathways related to lipid peroxidation and antioxidant defense .
Transport and Distribution
Within cells and tissues, Pigment Yellow 181 is transported and distributed through interactions with specific transporters and binding proteins . The pigment can bind to lipid transport proteins, facilitating its integration into cellular membranes and its distribution within different cellular compartments . This distribution can affect the pigment’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
Pigment Yellow 181 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lipid membranes . The pigment’s localization is influenced by its hydrophobic nature and its interactions with specific targeting signals and post-translational modifications . This subcellular localization can affect the pigment’s activity and function, particularly in terms of its protective effects against oxidative stress and its modulation of cellular metabolism .
特性
IUPAC Name |
4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-12,21H,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMLTVJEYHGPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052486 | |
| Record name | C.I. Pigment Yellow 181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74441-05-7 | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(4-(aminocarbonyl)phenyl)-4-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(aminocarbonyl)phenyl]-4-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Pigment Yellow 181 and what is known about its different polymorphs?
A1: Pigment Yellow 181, chemically known as N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide, exists in several polymorphic forms. The industrially relevant form is the β polymorph. [] Researchers have successfully determined the crystal structures of various polymorphs, including the β phase, using techniques like laboratory X-ray powder diffraction data and Rietveld refinement. [, , ] The β polymorph's crystal structure reveals a planar molecular arrangement with significant hydrogen bonding between molecules. []
Q2: What are the challenges associated with determining the crystal structure of Pigment Yellow 181 and how have researchers overcome them?
A2: Determining the crystal structure of some Pigment Yellow 181 polymorphs, like the θ phase, has proven difficult due to limitations in resolution from laboratory powder diffraction patterns. [] This particular phase was identified as a triclinic dimethylsulfoxide N-methyl-2-pyrrolidone (1:1:1) solvate, further adding complexity. To overcome these challenges, researchers employed a multi-stage approach. This involved simulated annealing, partial Rietveld refinement using dummy atoms to represent solvent molecules, and further simulated annealing. [] Additionally, dispersion-corrected density functional theory (DFT-D) calculations played a crucial role in validating the solved crystal structure. []
Q3: Can you elaborate on the synthesis of Pigment Yellow 181 with a controlled morphology, particularly the microsphere structure?
A4: A novel approach utilizing polymer-induced liquid precursors has enabled the synthesis of Pigment Yellow 181 microspheres composed of nanoplates. [] This method involves conducting the azo coupling reaction, responsible for forming the pigment, in a mixed solvent system of water and isopropanol. The key to achieving the desired microsphere morphology lies in the introduction of a specifically designed copolymer additive. This additive, aminobenzoylaminobenzamide-acetoacetyl-poly(ethylene imine)-block-poly(ethylene glycol) (ABABA-acetoacetyl-PEI-b-PEG), directs the formation of the polymer-induced liquid precursor structures during the reaction. [] This innovative approach highlights the potential of biomineralization principles in creating advanced functional materials with tailored properties. []
Q4: What research has been conducted on Pigment Yellow 181 beyond its structure and morphology?
A4: While much research focuses on its structural properties and morphological control, investigation into Pigment Yellow 181 extends to its broader applications and implications. This includes:
- Structure Determination of Related Pigments: Researchers have used similar techniques like laboratory powder diffraction data and real-space methods to determine the crystal structures of other industrially relevant benzimidazolone pigments. [] This research sheds light on the structure-property relationships within this class of pigments.
- Optimization of Synthesis: Studies have explored optimizing the synthesis of precursors, such as 4-amino-N-(4-carbamoylphenyl)benzamide, for industrial applications, potentially leading to more efficient and cost-effective production of Pigment Yellow 181. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




